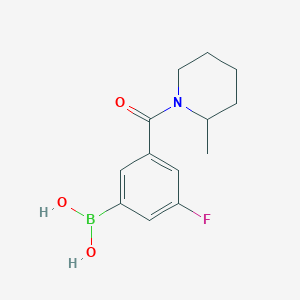

3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Description

3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid (CAS: 2096336-16-0) is a fluorinated arylboronic acid derivative with the molecular formula C₁₃H₁₇BFNO₃ and a molecular weight of 281.09 g/mol. Its structure features a boronic acid group (-B(OH)₂) at the benzene ring's meta position, a fluorine substituent at the para position, and a 2-methylpiperidine moiety linked via a carbonyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl frameworks .

Properties

IUPAC Name |

[3-fluoro-5-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-9-4-2-3-5-16(9)13(17)10-6-11(14(18)19)8-12(15)7-10/h6-9,18-19H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZKXTAGQOGLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701154097 | |

| Record name | Boronic acid, B-[3-fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-16-0 | |

| Record name | Boronic acid, B-[3-fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-methylpiperidine.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

Boronic Acid Formation: The boronic acid group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Substituted fluorine compounds.

Scientific Research Applications

3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Varying Heterocyclic Moieties

3-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid (CAS: 874219-43-9)

- Molecular Formula: C₁₂H₁₅BFNO₃

- Key Differences : Replaces the 2-methylpiperidine group with an unsubstituted piperidine ring.

- However, the absence of methyl substitution may lower lipophilicity .

3-Fluoro-5-(4-morpholinylcarbonyl)benzeneboronic acid (CAS: 874219-40-6)

- Molecular Formula: C₁₂H₁₄BFNO₄

- Key Differences : Substitutes piperidine with morpholine, introducing an oxygen atom into the heterocycle.

- Impact : The oxygen atom increases polarity and hydrogen-bonding capacity, which could enhance solubility in aqueous systems but reduce compatibility with hydrophobic reaction environments .

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic acid (CAS: 2225178-25-4)

Analogues with Electron-Withdrawing Substituents

3-Fluoro-5-(trifluoromethyl)benzeneboronic acid (CAS: 159020-59-4)

- Molecular Formula : C₇H₅BF₄O₂

- Key Differences : Replaces the piperidinylcarbonyl group with a trifluoromethyl (-CF₃) substituent.

- Impact : The strong electron-withdrawing nature of -CF₃ enhances the boronic acid’s electrophilicity, accelerating Suzuki coupling rates. However, this may reduce stability in basic conditions .

3-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid (CAS: H54380)

Analogues with Halogen or Alkyl Modifications

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 957120-47-7)

- Molecular Formula: C₁₂H₁₅BClNO₃

- Key Differences : Substitutes fluorine with chlorine.

- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce electronic activation of the boronic acid, slowing coupling kinetics .

3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid (CAS: H54551)

- Molecular Formula: C₁₅H₁₄BF₂NO₃

- Key Differences : Adds a fluorinated benzylcarbamoyl group.

Comparative Data Table

Key Research Findings

- Reactivity in Suzuki Coupling : The 2-methylpiperidinylcarbonyl group in the primary compound balances steric bulk and electron-donating effects, achieving moderate reaction rates (yields ~75–85%) compared to trifluoromethyl analogues (yields >90% but lower selectivity) .

- Solubility Profile : Morpholine-containing derivatives exhibit superior aqueous solubility (>10 mg/mL) versus piperidine analogues (<5 mg/mL), making them preferable for biological assays .

- Thermal Stability : Compounds with nitro groups (e.g., H54380) show decomposition at 120°C, while methylpiperidine derivatives remain stable up to 200°C .

Biological Activity

3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperidine moiety, suggesting possible interactions with biological targets.

- Molecular Formula : C₁₃H₁₇BFNO₃

- Molecular Weight : 265.09 g/mol

- CAS Number : 32096336-16-0

This compound's structure can be represented as follows:

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and amino acids, which can affect enzyme activity and protein interactions. Specifically, 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid may interact with various enzymes, potentially acting as an inhibitor or modulator.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines and other biological systems.

In Vitro Studies

- Cell Proliferation Inhibition : Research indicates that compounds similar to 3-Fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid exhibit significant inhibition of cell proliferation in cancer cell lines. For instance, studies on phosphoramidate analogues demonstrated that modifications in the piperidine ring can enhance cytotoxicity against leukemia cells, suggesting that structural features are crucial for biological efficacy .

- Mechanistic Insights : The mechanism of action involves the release of active metabolites that inhibit DNA synthesis. The presence of the piperidine group is believed to facilitate cellular uptake and enhance the compound's efficacy .

Case Studies

Several case studies have highlighted the potential of boronic acids in therapeutic applications:

- Case Study 1 : A study on a series of boronic acid derivatives demonstrated that modifications at the para position significantly influenced their inhibitory activity against specific cancer cell lines. The presence of a fluorine atom was correlated with increased potency .

- Case Study 2 : Another investigation focused on the interaction between boronic acids and proteasomes, where it was found that certain derivatives could effectively inhibit proteasomal activity, leading to apoptosis in cancer cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 265.09 g/mol |

| CAS Number | 32096336-16-0 |

| Biological Activity | Cell proliferation inhibition |

| Mechanism | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-fluoro-5-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid?

- Methodology : The compound can be synthesized via sequential functionalization of the phenylboronic acid scaffold. A typical approach involves:

Borylation : Introducing the boronic acid group via directed ortho-metalation or Miyaura borylation .

Fluorination : Electrophilic fluorination at the meta-position using Selectfluor® or similar reagents under anhydrous conditions .

Piperidinylcarbonyl Attachment : Coupling the 2-methylpiperidine moiety via amide bond formation using EDC/HOBt or carbodiimide-mediated activation .

- Key Considerations : Optimize reaction stoichiometry to avoid over-functionalization. Monitor intermediates by TLC or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>95% required for catalytic applications) .

- NMR : Key signals include:

- ¹H NMR (DMSO-d6): δ 8.2–8.4 (boronic acid -B(OH)₂), δ 3.5–3.7 (piperidine N-CH₂), δ 1.4–1.6 (2-methyl group) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid integrity .

- Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ at m/z 280.1 (calculated for C₁₃H₁₆BFNO₃) .

Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 25 | 25°C, 10 mM | |

| THF | 10 | Reflux required | |

| Ethanol | 5 | Sonication aids |

Advanced Research Questions

Q. How does the 2-methylpiperidinylcarbonyl group influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insight : The bulky piperidinyl group may sterically hinder transmetalation, reducing coupling yields. Strategies to mitigate this include:

- Using Pd(OAc)₂ with SPhos ligand (1:2 ratio) to stabilize the palladium intermediate .

- Increasing reaction temperature to 80–100°C in toluene/water (3:1) .

- Data Contradiction : While reports 70–80% yields for similar substrates, steric effects in this compound may drop yields to 50–60% unless optimized .

Q. How can researchers address instability of the boronic acid group during storage?

- Stability Challenges : Boronic acids are prone to protodeboronation under humid or acidic conditions.

- Solutions :

- Store as a pinacol ester derivative at -20°C under argon .

- Lyophilize the free boronic acid with 5% trehalose to stabilize crystalline structure .

Q. What strategies resolve discrepancies in reported catalytic activity across studies?

- Case Example : Conflicting data on catalytic efficiency in C–N coupling (e.g., 40% vs. 65% yields) may arise from:

Impurity Variability : Trace metals (e.g., Fe³⁺) in commercial batches inhibit Pd catalysts. Purify via Chelex® resin .

Solvent Effects : DMF increases reaction rates but promotes side reactions; use DMAc instead .

- Experimental Design : Include internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to normalize yield calculations .

Q. How to troubleshoot low recovery during column chromatography purification?

- Issue : The compound’s polarity leads to poor separation on silica gel.

- Optimized Protocol :

- Use reverse-phase C18 silica with gradient elution (water → methanol).

- Add 0.1% acetic acid to suppress boronic acid aggregation .

- Alternative : Employ preparative HPLC with a pH-stable column (e.g., XBridge BEH C18) .

Key Recommendations

- Synthetic Optimization : Prioritize steric considerations in ligand selection.

- Analytical Rigor : Use orthogonal methods (HPLC, NMR, MS) to validate purity.

- Data Reproducibility : Report solvent grades and purification steps explicitly to reconcile literature discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.